Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
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Overview
Description
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-oxane]-1-carboxylate is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a [2+2] cycloaddition reaction.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography for the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can be used to modify the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of primary alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate serves as a versatile intermediate. Its unique structure allows for the construction of complex molecules through various chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its spirocyclic structure can mimic the spatial arrangement of biologically active molecules, making it a valuable tool in the design of enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for incorporation into high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share the same bicyclic core but differ in their functional groups.
Spirocyclic Esters: Compounds with similar spirocyclic structures but different ester groups.
Uniqueness
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylate is unique due to the presence of both an iodomethyl group and a spirocyclic ester. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and biological studies.
Properties
IUPAC Name |
ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IO4/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLHMARZGHTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCOCC3)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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